An In-depth Technical Guide to the Synthesis of Azido-PEG4-(CH2)3-methyl ester
An In-depth Technical Guide to the Synthesis of Azido-PEG4-(CH2)3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Azido-PEG4-(CH2)3-methyl ester, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented in a multi-step approach, designed to be adaptable in a standard laboratory setting.
Overview of the Synthetic Strategy
The synthesis of Azido-PEG4-(CH2)3-methyl ester is approached through a linear sequence starting from the commercially available tetraethylene glycol. The strategy involves the protection of one terminal hydroxyl group, functionalization of the other, followed by deprotection and subsequent conversion to the final azide (B81097) product. This method ensures high purity and yield of the desired bifunctional linker.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for Azido-PEG4-(CH2)3-methyl ester.
Experimental Protocols
Synthesis of Precursor: HO-PEG4-(CH2)3-methyl ester
This phase involves a three-step process to synthesize the key precursor molecule.
Step 1: Mono-tritylation of Tetraethylene Glycol
This step selectively protects one of the two hydroxyl groups of tetraethylene glycol.
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Reaction Scheme: HO-(CH2CH2O)4-H + Trityl Chloride -> TrO-(CH2CH2O)4-H
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Protocol:
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Dissolve tetraethylene glycol (1.0 eq.) in anhydrous pyridine.
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Cool the solution to 0 °C in an ice bath.
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Slowly add trityl chloride (0.95 eq.) portion-wise over 1 hour, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with cold water and extract the product with dichloromethane (B109758).
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Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield TrO-PEG4-OH.
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Step 2: Alkylation of TrO-PEG4-OH
The free hydroxyl group is alkylated to introduce the methyl ester moiety.
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Reaction Scheme: TrO-(CH2CH2O)4-H + Br-(CH2)3-COOCH3 -> TrO-(CH2CH2O)4-(CH2)3-COOCH3
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Protocol:
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Dissolve TrO-PEG4-OH (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
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Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
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Stir the mixture at room temperature for 1 hour.
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Add methyl 4-bromobutanoate (1.1 eq.) dropwise and heat the reaction mixture to reflux for 18-24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and quench with methanol, followed by water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The crude product is used in the next step without further purification.
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Step 3: Deprotection of the Trityl Group
The trityl protecting group is removed to yield the free hydroxyl group.
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Reaction Scheme: TrO-(CH2CH2O)4-(CH2)3-COOCH3 -> HO-(CH2CH2O)4-(CH2)3-COOCH3
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Protocol:
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Dissolve the crude TrO-PEG4-(CH2)3-COOCH3 from the previous step in a solution of 80% acetic acid in water.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, neutralize the acetic acid with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane.
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Wash the organic phase with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final precursor, HO-PEG4-(CH2)3-methyl ester, by column chromatography.
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Synthesis of Azido-PEG4-(CH2)3-methyl ester
This final phase involves the activation of the hydroxyl group and its subsequent conversion to an azide.
Caption: Final steps in the synthesis of the target molecule.
Step 4: Mesylation of HO-PEG4-(CH2)3-methyl ester
The terminal hydroxyl group is converted to a good leaving group (mesylate).
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Reaction Scheme: HO-(CH2CH2O)4-(CH2)3-COOCH3 + MsCl -> MsO-(CH2CH2O)4-(CH2)3-COOCH3
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Protocol:
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Dissolve HO-PEG4-(CH2)3-methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM).
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Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
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Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl, saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product, which is often used in the next step without further purification.
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Step 5: Azidation of MsO-PEG4-(CH2)3-methyl ester
The mesylate is displaced by an azide ion to yield the final product.
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Reaction Scheme: MsO-(CH2CH2O)4-(CH2)3-COOCH3 + NaN3 -> N3-(CH2CH2O)4-(CH2)3-COOCH3
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Protocol:
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Dissolve the crude mesylated intermediate (1.0 eq.) in anhydrous dimethylformamide (DMF).
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Add sodium azide (3.0 eq.) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
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Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and pour it into water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product, Azido-PEG4-(CH2)3-methyl ester, by column chromatography.
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Data Presentation
The following tables summarize the typical quantitative data for each reaction step. Note that yields are indicative and may vary based on reaction scale and purification efficiency.
Table 1: Synthesis of Precursor HO-PEG4-(CH2)3-methyl ester
| Step | Starting Material | Reagents | Molar Ratio (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Tetraethylene Glycol | Trityl Chloride, Pyridine | 1.0 : 0.95 : solvent | Pyridine | 0 to RT | 12-16 | 70-80 |
| 2 | TrO-PEG4-OH | NaH, Methyl 4-bromobutanoate | 1.0 : 1.2 : 1.1 | THF | Reflux | 18-24 | 85-95 (crude) |
| 3 | TrO-PEG4-(CH2)3-COOCH3 | 80% Acetic Acid | 1.0 : solvent | Acetic Acid/Water | RT | 2-4 | 80-90 |
Table 2: Synthesis of Azido-PEG4-(CH2)3-methyl ester
| Step | Starting Material | Reagents | Molar Ratio (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4 | HO-PEG4-(CH2)3-methyl ester | MsCl, Triethylamine | 1.0 : 1.2 : 1.5 | DCM | 0 to RT | 4-6 | 90-95 (crude) |
| 5 | MsO-PEG4-(CH2)3-methyl ester | Sodium Azide | 1.0 : 3.0 | DMF | 80-90 | 12-18 | 85-95 |
Concluding Remarks
This guide outlines a robust and reproducible synthetic route for Azido-PEG4-(CH2)3-methyl ester. The protocols provided are based on established chemical transformations and can be adapted for various scales of synthesis. Careful monitoring of each step by TLC and purification by column chromatography are crucial for obtaining the final product in high purity. This versatile linker is a valuable tool for researchers in drug discovery and development, enabling the construction of novel molecular architectures for targeted therapies.
